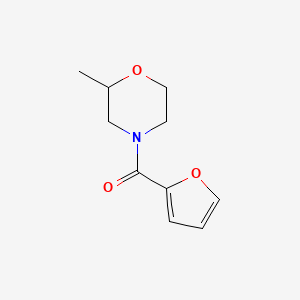
N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide (DMF) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMF is a pyrazole-based derivative that has been shown to exhibit various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide is not fully understood. However, it is believed to work by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of oxidative stress and inflammation, and its activation has been shown to have a range of beneficial effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress. N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide is also stable and has a long shelf life, making it suitable for long-term storage. However, N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide. One area of interest is its potential use in the treatment of inflammatory diseases such as multiple sclerosis and psoriasis. N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms of action of N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide and to explore its potential applications in various fields of medicine.
Conclusion:
N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide is a synthetic compound that has shown promise in scientific research due to its potential applications in various fields of medicine. Its ability to modulate the immune system and reduce inflammation makes it a promising candidate for the treatment of inflammatory diseases. Further research is needed to fully understand the mechanisms of action of N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide and to explore its potential applications in various fields of medicine.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 2,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antitumor effects. N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide has also been investigated for its neuroprotective properties and its ability to modulate the immune system.
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-8-4-5-10(7-11(8)14)13(18)15-12-6-9(2)16-17(12)3/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXQBSZPHJMPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[Methyl-(4-methylcyclohexyl)amino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B7516597.png)



![2-Cyclopent-2-en-1-yl-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7516640.png)

![N-[1-(5-methylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516653.png)


![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole](/img/structure/B7516667.png)